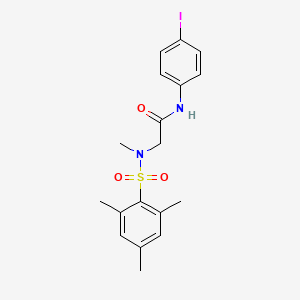
N~1~-(4-iodophenyl)-N~2~-(mesitylsulfonyl)-N~2~-methylglycinamide
説明
N~1~-(4-iodophenyl)-N~2~-(mesitylsulfonyl)-N~2~-methylglycinamide, commonly known as MIGlyol, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. MIGlyol is a small molecule that is structurally similar to other glycine transporter inhibitors. It has been shown to have promising effects in the treatment of various neurological disorders, such as epilepsy and neuropathic pain.
作用機序
MIGlyol works by inhibiting the glycine transporter, which is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting the glycine transporter, MIGlyol increases extracellular glycine levels, which has been shown to have neuroprotective effects and to reduce seizure activity. Additionally, MIGlyol has been shown to have analgesic effects by modulating the activity of NMDA receptors in the spinal cord.
Biochemical and Physiological Effects
MIGlyol has been shown to have a range of biochemical and physiological effects. It has been shown to increase extracellular glycine levels, which has been associated with neuroprotective effects and reduced seizure activity. Additionally, MIGlyol has been shown to modulate the activity of NMDA receptors in the spinal cord, which has been associated with analgesic effects. MIGlyol has also been shown to have anti-inflammatory effects in animal models of inflammation.
実験室実験の利点と制限
MIGlyol has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify, which makes it ideal for use in studies of neurological disorders. Additionally, MIGlyol has been shown to have low toxicity and to be well-tolerated in animal models. However, there are also limitations to the use of MIGlyol in lab experiments. It has a short half-life, which can make it difficult to study its effects over longer periods of time. Additionally, MIGlyol has poor water solubility, which can limit its use in certain experimental conditions.
将来の方向性
There are several future directions for the study of MIGlyol. One area of research is the development of more potent and selective glycine transporter inhibitors. Additionally, the effects of MIGlyol on other neurological disorders, such as Alzheimer's disease and Parkinson's disease, should be studied. Further research is also needed to understand the long-term effects of MIGlyol on neurological function and to optimize its dosing and delivery. Finally, the potential use of MIGlyol as a therapeutic agent in humans should be explored.
科学的研究の応用
MIGlyol has been extensively studied for its potential applications in biomedical research. It has been shown to have promising effects in the treatment of neurological disorders, such as epilepsy and neuropathic pain. MIGlyol works by inhibiting the glycine transporter, which leads to an increase in extracellular glycine levels. This increase in glycine levels has been shown to have neuroprotective effects and to reduce seizure activity in animal models of epilepsy. Additionally, MIGlyol has been shown to have analgesic effects in animal models of neuropathic pain.
特性
IUPAC Name |
N-(4-iodophenyl)-2-[methyl-(2,4,6-trimethylphenyl)sulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21IN2O3S/c1-12-9-13(2)18(14(3)10-12)25(23,24)21(4)11-17(22)20-16-7-5-15(19)6-8-16/h5-10H,11H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAKBFPEQKQZPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC(=O)NC2=CC=C(C=C2)I)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 5-ethyl-2-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B3618346.png)
![methyl 2-chloro-5-[({[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B3618347.png)
![N-(4-bromo-2,3-dimethylphenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B3618354.png)
![N-(3-chloro-2-methylphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide](/img/structure/B3618359.png)
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3618361.png)

![N-{3-[(4-chlorophenyl)thio]-5-nitrophenyl}-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3618369.png)
![4-chloro-N-{[4-ethyl-5-({2-oxo-2-[(2,4,6-trichlorophenyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B3618377.png)
![methyl {[3-(4-chlorophenoxy)-6-ethyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B3618387.png)
![2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B3618392.png)

![N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-3,4-dimethoxybenzamide](/img/structure/B3618411.png)
![3,4-dimethoxy-N-[(4-methyl-5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B3618432.png)